molecular formula C16H21ClN2O3S B4505694 N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide

N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4505694
M. Wt: 356.9 g/mol
InChI Key: VGPVTUQOFWBHGL-UHFFFAOYSA-N
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Description

N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0961414 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Addition and Cycloaddition Reactions

N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide plays a role in oxidative addition and cycloaddition reactions. Shainyan et al. (2017) demonstrated that N-allyltriflamide adds triflamide in an oxidative system to produce various compounds, including N,N′,N′′-propane-1,2,3-triyltris(triflamide), showcasing the compound's reactivity in synthesizing complex molecules (Shainyan, Astakhova, Ganin, Moskalik, & Sterkhova, 2017).

Enantioselective Catalysis

Wang et al. (2006) reported the use of L-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, highlighting the compound's utility in asymmetric synthesis (Wang, Cheng, Wu, Wei, & Sun, 2006).

Sulfur-Nitrogen Chemistry

Davis (2006) explored the chemistry of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, derived from compounds like this compound. This work provided insights into thermal properties and selective oxidations, contributing to the asymmetric construction of carbon-nitrogen stereocenters (Davis, 2006).

Antibacterial Activity

Ajani et al. (2013) synthesized a series of N,N-diethylamide bearing benzenesulfonamide derivatives to explore their antibacterial properties. This research underscores the potential of this compound derivatives in developing new antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Alzheimer's Disease Research

Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. Their work represents an application in medicinal chemistry, particularly in the search for treatments for neurological conditions (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c1-2-8-18-16(20)14-6-4-9-19(11-14)23(21,22)12-13-5-3-7-15(17)10-13/h2-3,5,7,10,14H,1,4,6,8-9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPVTUQOFWBHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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